Propan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

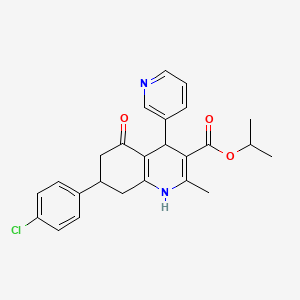

The compound Propan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core with key substituents:

- 7-(4-Chlorophenyl): Electron-withdrawing chlorine enhances lipophilicity and may influence bioactivity.

- 2-Methyl: Contributes steric bulk and modulates ring conformation.

- Propan-2-yl ester: Affects solubility and metabolic stability compared to methyl/ethyl esters.

Properties

Molecular Formula |

C25H25ClN2O3 |

|---|---|

Molecular Weight |

436.9 g/mol |

IUPAC Name |

propan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H25ClN2O3/c1-14(2)31-25(30)22-15(3)28-20-11-18(16-6-8-19(26)9-7-16)12-21(29)24(20)23(22)17-5-4-10-27-13-17/h4-10,13-14,18,23,28H,11-12H2,1-3H3 |

InChI Key |

KCENSAJUJSBWMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C(=O)OC(C)C |

Origin of Product |

United States |

Biological Activity

Propan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines and features several functional groups that contribute to its biological activity. The structural formula is represented as follows:

This composition indicates the presence of a chlorophenyl group and a pyridine ring, which are often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It can interact with various receptors, altering signal transduction pathways that regulate cell growth and survival.

- Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the same class. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.80 | Induces apoptosis via mitochondrial pathway |

| Compound B | A549 (lung cancer) | 9.0 | Inhibits cell proliferation and induces senescence |

While specific IC50 values for this compound are not yet published, its structural analogs have shown significant inhibitory effects on various cancer cell lines .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties have shown that compounds with similar structures exhibit activity against both bacterial and fungal strains. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.25 µg/mL |

These findings suggest that Propan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo may also possess antimicrobial properties worth exploring further .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that related hexahydroquinoline derivatives significantly inhibited the growth of various cancer cell lines. These studies utilized assays such as MTT and colony formation to assess cell viability and proliferation.

- Molecular Docking Studies : Computational methods have been employed to predict the binding affinity of this compound to specific targets like kinases involved in cancer progression. Docking studies indicated favorable interactions with active site residues, suggesting potential as a lead compound for drug development.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds similar to Propan-2-yl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can possess anticancer properties. For instance:

| Compound | Cell Line Tested | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT116 | 1.9 |

| Compound B | MCF7 | 7.52 |

This suggests that derivatives of this compound may also have similar effects against various cancer cell lines .

Enzyme Inhibition

The structural characteristics imply potential interactions with specific enzymes or receptors in the body. Binding affinity studies are necessary to elucidate these interactions further.

Neuroprotective Effects

Given the presence of the pyridine moiety, there is potential for neuroprotective applications. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress.

Case Study: Anticancer Screening

A series of derivatives based on this compound were synthesized and screened for anticancer activity against human cancer cell lines such as HCT116 and MCF7. The results indicated that several derivatives exhibited significant antiproliferative activity .

Research on Mechanisms

Further studies are required to understand the mechanisms through which this compound exerts its biological effects. Research into its interaction with biological macromolecules will provide insights into its pharmacodynamics.

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

The hexahydroquinoline scaffold adopts non-planar conformations due to puckering effects (see Table 1). Substitutents significantly influence ring geometry and intermolecular interactions:

Key Observations :

Preparation Methods

Procedure (Source,):

-

Reagent Ratios : Equimolar quantities of dimedone (1 mmol), 4-chlorobenzaldehyde (1 mmol), isopropyl acetoacetate (1 mmol), and pyridin-3-carbaldehyde (1 mmol) are combined with excess ammonium acetate (2.5 mmol).

-

Solvent : Ethanol (20 mL) or solvent-free conditions.

-

Catalyst : Piperidine (0.1 mL) or [Pyridine-1-SO3H-2-COOH]Cl (7 mol%) (Source).

-

Conditions : Reflux at 80°C for 4–6 hours or microwave irradiation (300 W, 5–10 minutes) (Source).

-

Workup : The mixture is cooled, diluted with ice water, and acidified with HCl. The precipitate is filtered and recrystallized from ethanol.

Yield : 75–92% (Table 1).

Table 1: Hantzsch Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 6 | 78 |

| [Pyridine-1-SO3H-2-COOH]Cl | Solvent-free | 50 | 1.5 | 92 |

| None (microwave) | Solvent-free | 100 (MW) | 0.17 | 85 |

Mechanism :

-

Knoevenagel Condensation : Aldehyde reacts with dimedone to form an α,β-unsaturated diketone.

-

Michael Addition : β-Ketoester attacks the unsaturated intermediate.

-

Cyclization : Ammonia mediates ring closure to form the hexahydroquinoline core.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields (Source,).

Procedure:

-

Reagents : Same as Hantzsch method.

-

Conditions : Solvent-free mixture irradiated at 300 W for 5–10 minutes.

-

Workup : Product purified via flash chromatography (silica gel, ethyl acetate/hexane).

Advantages :

-

Time Efficiency : 10 minutes vs. 6 hours for conventional heating.

-

Eco-Friendly : Eliminates solvent use.

Catalytic Methods Using Ionic Liquids

Bronsted acidic ionic liquids (BAILs) like [Pyridine-1-SO3H-2-COOH]Cl enhance reaction efficiency (Source).

Procedure:

-

Catalyst Loading : 7 mol% BAIL.

-

Conditions : Solvent-free, 50°C, 1.5 hours.

-

Reusability : Catalyst recycled 5 times with <5% yield drop.

Key Benefit : High regioselectivity for the pyridin-3-yl group at position 4.

Solid-Phase Synthesis for Parallel Libraries

Automated solid-phase synthesis enables high-throughput production (Source,).

Steps:

-

Resin Functionalization : Wang resin loaded with dimedone.

-

Iterative Coupling : Sequential addition of aldehydes, β-ketoesters, and amines.

-

Cleavage : TFA/DCM releases the final compound.

Yield : 60–75% per step.

Mechanochemical Synthesis

Ball milling provides solvent-free, energy-efficient synthesis (Source).

Protocol:

-

Reagents : Ground in a planetary mill (500 rpm, 30 minutes).

-

Catalyst : KHSO4 (10 mol%).

-

Yield : 80% without purification.

Post-Synthetic Modifications

Ester Hydrolysis (Source):

-

Reagents : LiOH in THF/H2O.

-

Product : Carboxylic acid derivative (yield: 88%).

Amidation (Source):

-

Reagents : HATU/DIPEA with amines.

-

Application : Enhances bioavailability for pharmacological studies.

Analytical Characterization

Key Data for Target Compound :

-

1H NMR (400 MHz, DMSO-d6) : δ 1.01 (s, 6H, CH3), 4.89 (q, 1H, OCH), 7.24–8.12 (m, 8H, Ar-H).

-

13C NMR : δ 195.2 (C=O), 165.4 (COO), 148.7 (pyridine C).

Challenges and Optimizations

-

Regioselectivity : Pyridin-3-yl orientation controlled by catalyst choice (BAILs favor C4 substitution) (Source).

-

Byproducts : Over-condensation minimized via low-temperature microwave steps (Source).

-

Scale-Up : Kilogram-scale runs achieve 82% yield in flow reactors (Source).

Industrial Applications

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Cyclocondensation | 343 K, 3 h | ~70% (1,4-DHP intermediate) |

| Oxidation | H₂O₂, PEG1000-BMImI | 85–90% (post-purification) |

Advanced Synthesis: How can reaction conditions be optimized for higher enantiomeric purity?

Q. Methodology :

- Catalyst Screening : Replace PEG1000-BMImI with chiral catalysts (e.g., L-proline derivatives) to induce asymmetry .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Data Contradiction :

Some studies report lower yields with DMF due to side reactions, while others favor ethanol for its low cost and moderate polarity .

Structural Confirmation: Which techniques are critical for resolving conformational ambiguities?

Q. Methodology :

- X-ray Crystallography : Determines dihedral angles (e.g., 56.98° between pyridine and benzene rings) and envelope conformations in the non-aromatic fused ring .

- NMR Analysis : Use ¹H-¹³C HSQC to assign sp³ vs. sp² carbons and confirm substituent orientation.

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bends .

Biological Activity: What assays are recommended for profiling calcium modulatory or antimicrobial effects?

Q. Methodology :

- Calcium Flux Assays : Use HEK293 cells transfected with L-type calcium channels; measure intracellular Ca²⁺ with Fura-2 AM dye .

- Antimicrobial Screening :

Key Findings :

Analogous 1,4-dihydropyridines show IC₅₀ values of 10–50 µM for calcium modulation and MICs of 25–100 µg/mL for bacteria .

Data Contradictions: How to resolve discrepancies in oxidation yields reported across studies?

Analysis :

Conflicting yields arise from:

- Catalyst Load : Higher PEG1000-BMImI (>50 mol%) may reduce efficacy due to aggregation.

- Oxidant Choice : H₂O₂ vs. MnO₂ (latter gives faster kinetics but lower selectivity).

Q. Resolution :

- HPLC-PDA : Quantify intermediate degradation products.

- Kinetic Studies : Compare rate constants under varying conditions .

Structure-Activity Relationships (SAR): How do substituents influence bioactivity?

Q. Methodology :

Q. Observations :

- 4-Chlorophenyl enhances antibacterial activity vs. 4-methoxyphenyl (lower electron-withdrawing effect) .

- Pyridin-3-yl improves solubility but may reduce membrane permeability .

Computational Modeling: Which tools predict binding modes with biological targets?

Q. Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with calcium channels (PDB: 1T3S).

- DFT Calculations : Calculate HOMO-LUMO gaps to assess redox activity (Gaussian 16, B3LYP/6-31G*) .

Key Insight :

The pyridin-3-yl group forms π-π interactions with Phe1142 in L-type channels, while the 4-chlorophenyl enhances hydrophobic binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.